molecular formula C8H13N3 B8596155 1-Methyl-3-(1-methylcyclopropyl)-1H-pyrazol-5-amine

1-Methyl-3-(1-methylcyclopropyl)-1H-pyrazol-5-amine

Cat. No. B8596155
M. Wt: 151.21 g/mol
InChI Key: AMOLBCSZUPZNFB-UHFFFAOYSA-N
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Patent
US08541432B2

Procedure details

A solution of 3-(1-methyl-cyclopropyl)-3-oxo-propionitrile (1.0 g, 8.1 mmol), methylhydrazine (0.56 g, 12.2 mmol) and MeOH (40 mL) is heated at 80° C. for 16 h. The solution is then concentrated in vacuo and the residue is suspended in 5 mL DCM and 20 mL heptane, filtered to give product. MS (ESI) m/z 152.3 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
0.56 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:5](=O)[CH2:6][C:7]#[N:8])[CH2:4][CH2:3]1.[CH3:10][NH:11][NH2:12]>CO>[CH3:10][N:11]1[C:7]([NH2:8])=[CH:6][C:5]([C:2]2([CH3:1])[CH2:4][CH2:3]2)=[N:12]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1(CC1)C(CC#N)=O
Name
methylhydrazine
Quantity
0.56 g
Type
reactant
Smiles
CNN
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution is then concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
20 mL heptane, filtered
CUSTOM
Type
CUSTOM
Details
to give product

Outcomes

Product
Name
Type
Smiles
CN1N=C(C=C1N)C1(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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